Panidazole

Antiprotozoal chemotherapy Intestinal amoebiasis Clinical trial

Researchers requiring a 5-nitroimidazole reference compound with well-characterized, intermediate potency for susceptibility assays and SAR studies often face supply inconsistency. Panidazole (CAS 13752-33-5) addresses this gap. · Validated Comparator: Directly compared to metronidazole in clinical trials, showing a 68% cure rate for intestinal amoebiasis, establishing a known efficacy baseline. · Potency Benchmark: Molar potency ranks second to tinidazole against B. fragilis, with MIC values up to 50-fold different from analogs, ideal for mid-range in vitro controls. · Physicochemical Reference: LogP of 2.26 provides a more lipophilic comparator to metronidazole (LogP -0.02) for studying structure-property relationships.

Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
CAS No. 13752-33-5
Cat. No. B225808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanidazole
CAS13752-33-5
Synonyms1-(2-(4-pyridyl)ethyl)-2-methyl-5-nitroimidazole
panidazole
Molecular FormulaC11H12N4O2
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CCC2=CC=NC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H12N4O2/c1-9-13-8-11(15(16)17)14(9)7-4-10-2-5-12-6-3-10/h2-3,5-6,8H,4,7H2,1H3
InChIKeyARYPMCPJIWUCIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Panidazole Procurement Guide


Panidazole (CAS 13752-33-5) is a 5-nitroimidazole derivative classified as an antiprotozoal agent, specifically an amoebicide with activity against Trichomonas vaginalis and Entamoeba histolytica [1]. Its chemical structure features a 2-methyl-5-nitroimidazole core linked via an ethyl bridge to a pyridine ring at the 4-position, distinguishing it from simpler alkyl-substituted analogs [1]. Panidazole has been evaluated in direct head-to-head clinical trials versus metronidazole, providing procurement-relevant comparative efficacy data in intestinal amoebiasis and vaginal trichomoniasis [2].

5-Nitroimidazole research tool with characterized antiprotozoal activity against T. vaginalis and E. histolytica
Direct head-to-head research comparator data versus metronidazole available
Structurally distinct 2-methyl-5-nitroimidazole with a pyridine ring at the 4-position

Panidazole Non-Interchangeability


In-class substitution among 5-nitroimidazoles is not scientifically justified due to documented variability in both clinical efficacy and in vitro potency. A direct comparative clinical trial demonstrated a 12-percentage-point difference in cure rates for intestinal amoebiasis between panidazole (68%) and metronidazole (80%) at identical dosing regimens [1]. Furthermore, in vitro susceptibility testing across seven 2-methyl-5-nitroimidazole compounds revealed up to 50-fold variation in MIC values against individual Bacteroides fragilis strains, with a molar potency ranking that positioned panidazole second only to tinidazole and ahead of both ornidazole and metronidazole [2]. These data establish that panidazole occupies a discrete efficacy and potency position within its class.

Metronidazole may not serve as a direct substitute; reported trial endpoint response in amoebiasis differs, requiring endpoint-specific review.
In vitro potency context is not interchangeable; panidazole ranks intermediately among 5-nitroimidazoles, and MIC endpoints may vary substantially across analogs.
Class-level substitution may not replicate individual compound behavior; structure-dependent susceptibility profiles suggest limits to direct interchange without verification.

Panidazole Comparative Evidence


Amoebiasis Clinical Efficacy Comparison

A randomized clinical trial directly compared panidazole with metronidazole in 100 patients with intestinal amoebiasis, both administered at 2.0 g per day for six days. Panidazole achieved a 68% cure rate compared to metronidazole's 80% cure rate [1]. This 12-percentage-point deficit demonstrates that panidazole is less efficacious than the reference standard at equivalent dosing [1].

Amoebiasis cure rate
Head-to-head
68% vs. metronidazole 80% (2.0 g/day, 6-day, n=100)
Reported endpoint context; panidazole showed lower response in intestinal amoebiasis trial
Inferior by 12 percentage points; supports comparator research, not equivalence
Antiprotozoal chemotherapy Intestinal amoebiasis Clinical trial

Vaginal Trichomoniasis Dose-Response

In 100 cases of vaginal trichomoniasis treated with panidazole at 1.0 g per day, cure rates were 50% with a 7-day regimen and 60% with a 10-day regimen [1]. These rates are lower than those typically reported for metronidazole at comparable dosing, and the study authors concluded that panidazole's results were 'not superior to those obtained with metronidazole and other nitroimidazole derivatives' [1].

Trichomoniasis dose-response
Class-level
50% (7-day) / 60% (10-day) at 1.0 g/day; authors noted not superior to metronidazole
Supports dose-duration endpoint context in trichomoniasis research model
Incremental benefit with extended regimen; requires validation as positive control
Vaginal trichomoniasis Antitrichomonal therapy Dose-response

Bacteroides fragilis In Vitro Potency Ranking

A comparative tube-dilution MIC study evaluated seven 2-methyl-5-nitroimidazole compounds against Bacteroides fragilis. On a molar basis, activity was ranked: tinidazole > panidazole > ornidazole > metronidazole ≥ secnidazole > carnidazole > dimetridazole [1]. Panidazole's geometric mean MIC fell between tinidazole (most potent) and metronidazole (less potent), with individual strain MICs varying up to 50-fold between compounds [1].

B. fragilis potency ranking
Head-to-head
Ranked 2nd of 7 5-nitroimidazoles (tinidazole > panidazole > ornidazole > metronidazole ...)
Reported potency ranking supports anaerobic susceptibility research context
Molar basis; MIC variability up to 50-fold across strains and compounds
Anaerobic bacteria Bacteroides fragilis MIC determination

Mutagenicity Profile in Bacterial Fluctuation Tests

In a comparative mutagenicity study of four nitroimidazoles (tinidazole, ipronidazole, panidazole, and ornidazole) using Luria and Delbrück's fluctuation test, panidazole at concentrations of 0.02-1 mM increased mutation frequency to streptomycin resistance in Klebsiella pneumoniae, Escherichia coli K12, and Citrobacter freundii [1]. At the low concentration of 0.1 mM, all four compounds produced a similar 3- to 4-fold increase over the spontaneous mutation frequency [1].

Mutagenicity profile
Head-to-head
3- to 4-fold increase in mutation frequency at 0.1 mM, similar to tinidazole, ipronidazole, ornidazole
Reported mutagenicity context supports genotoxicity research studies
Fluctuation test across K. pneumoniae, E. coli K12, C. freundii
Mutagenicity Nitroimidazole safety Fluctuation test

Physicochemical Identity & Purity

Panidazole (C11H12N4O2, MW 232.24) is characterized by a melting point range of 108-111 °C and a predicted density of 1.30 g/cm³ [1]. Commercial research-grade panidazole is supplied at ≥95% purity, with solubility in DMSO ≥125 mg/mL (538.24 mM) [2]. Its LogP is 2.26 and topological polar surface area (tPSA) is 76.53 Ų [2]. These physicochemical properties differentiate it structurally from metronidazole (MW 171.15, LogP -0.02), which lacks the pyridine ring substitution that defines panidazole.

Physicochemical identity
Specification review
MW 232.24, LogP 2.26, mp 108-111 °C, purity ≥95%
Supports compound authentication and solubility research
Higher lipophilicity vs. metronidazole (LogP -0.02); DMSO solubility ≥125 mg/mL
Compound authentication Quality control Procurement specifications

Clinical Side Effect Incidence

Clinical monitoring in the comparative trial with metronidazole documented side effects in 74% of patients treated for intestinal amoebiasis and 46% of patients treated for vaginal trichomoniasis with panidazole [1]. No toxic effects were revealed by hematological, biochemical, or renal function tests, nor by cardiovascular studies [1]. A vendor technical summary notes that despite the lower cure rate compared to metronidazole, patient tolerance was generally good with manageable side effects .

Side effect incidence
Cross-study
74% (amoebiasis), 46% (trichomoniasis)
Reported tolerability endpoint context; supports safety-related endpoint monitoring
No severe organ toxicity detected; higher incidence than typical metronidazole reports
Drug tolerability Adverse events Clinical safety

Panidazole Research Applications


Anaerobic Susceptibility Mid-Potency Comparator

Panidazole is appropriate for in vitro susceptibility studies against Bacteroides fragilis group organisms where a compound with intermediate potency among 5-nitroimidazoles is required. Its molar potency ranking (second to tinidazole, superior to metronidazole) makes it a valuable mid-range comparator for structure-activity relationship investigations of nitroimidazole derivatives [1]. Researchers testing novel nitroimidazole analogs can use panidazole as a benchmark positioned between the most potent (tinidazole) and least potent (dimetridazole) compounds in the class [1].

Nitroimidazole Mutagenicity Profiling

Panidazole has been directly compared to tinidazole, ipronidazole, and ornidazole in bacterial fluctuation tests for mutagenicity assessment [2]. At 0.1 mM concentration, panidazole produces a 3- to 4-fold increase in mutation frequency to streptomycin resistance in K. pneumoniae, E. coli K12, and C. freundii, an effect quantitatively similar to the comparator compounds [2]. This established mutagenicity profile, derived from the same experimental system as other nitroimidazoles, makes panidazole suitable for research investigating the genotoxic potential of nitroheterocyclic compounds or studying mechanisms of nitroreductase-mediated activation [2].

Lower-Efficacy Positive Control for Antiprotozoal Discovery

Panidazole's documented 68% cure rate in intestinal amoebiasis and 50-60% cure rates in vaginal trichomoniasis at standard dosing [3] position it as a submaximal-efficacy positive control for drug discovery programs. When screening novel antiprotozoal compounds, a positive control that does not achieve near-complete cure rates provides a more discriminating benchmark for detecting superior efficacy. Panidazole's clinical performance, characterized in direct comparison with metronidazole, establishes a known efficacy floor against which experimental compounds can be measured [3].

Lipophilic Nitroimidazole Physicochemical Profiling

Panidazole's physicochemical parameters (MW 232.24, LogP 2.26, tPSA 76.53 Ų, DMSO solubility ≥125 mg/mL) [4][5] distinguish it from more hydrophilic nitroimidazoles like metronidazole (LogP -0.02). This higher lipophilicity may influence membrane permeability and tissue distribution, making panidazole a relevant compound for structure-property relationship studies within the nitroimidazole class. Researchers investigating how substitution at the 1-position affects lipophilicity and solubility can utilize panidazole as a reference point between simpler alkyl-substituted analogs and more complex derivatives [4].

Application
Selection Property
Validation Focus
Anaerobic susceptibility screening studies
Intermediate 5-nitroimidazole potency ranking
Bacteroides fragilis MIC endpoint review
Nitroimidazole genotoxicity research
Comparative mutagenicity profile (fluctuation test context)
Mutation frequency endpoint across bacterial strains
Antiprotozoal drug discovery screening
Partial endpoint response profile in amoebiasis/trichomoniasis models
Cure-rate endpoint review in intestinal and vaginal protozoal models
Nitroimidazole structure-property relationship studies
Higher lipophilicity context (LogP 2.26)
Solubility and membrane permeability research endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Panidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.